Advantame
Overview
Description
Advantame is a non-caloric artificial sweetener and an aspartame analog developed by Ajinomoto . It is about 20,000 times sweeter than sucrose and about 110 times sweeter than aspartame . It has no notable off-flavors when compared to sucrose and tastes sweet a bit longer than aspartame . It can be used in various food products such as bubblegums, flavored drinks, milk products, jams, and confectionery .
Synthesis Analysis
Advantame is manufactured via a chemical synthesis . It can be produced via a three-step synthetic chemical process, beginning with the production of the principal manufacturing intermediate, 3-hydroxy-4-methoxycinnamaldehyde (HMCA), from water, sodium hydroxide, and isovanillin in methanol .
Molecular Structure Analysis
Advantame is formally a secondary amine of aspartame and 3-(3-hydroxy-4-methoxyphenyl)propanal (HMPA) . Structurally, advantame resembles a combination of aspartame and phyllodulcin . It has 2 stereocenters and 4 stereoisomers .
Physical And Chemical Properties Analysis
Advantame appears as a white to yellow powder . At 25°C, advantame was shown to be very slightly soluble in water (0.099 g advantame/100 ml water) and sparingly soluble in ethanol (1.358 g advantame/100 ml ethanol), with solubility increasing in both solvents with heating .
Safety And Hazards
The FDA acceptable daily intake of advantame for humans is 32.8 mg per kg of bodyweight (mg/kg bw), while according to EFSA it is 5 mg per kg of bodyweight (mg/kg bw) . Ingested advantame can form phenylalanine, but normal use of advantame is not significant to those with phenylketonuria . It also has no adverse effects in type 2 diabetics . It is not considered to be carcinogenic or mutagenic .
Future Directions
Advantame is mainly used to replace sugar and other bulk sweeteners . Tests show advantame can replace up to 40 per cent of sugar without any effect on taste . With its FDA approval and widespread use in food and beverage products, advantame is likely to remain a popular sweetener for years to come .
properties
IUPAC Name |
(3S)-3-[3-(3-hydroxy-4-methoxyphenyl)propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O7/c1-32-21-11-10-17(14-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKBWWKAVMSYHE-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179302 | |
Record name | Advantame anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Advantame anhydrous | |
CAS RN |
245650-17-3 | |
Record name | N-[3-(3-Hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl-L-phenylalanine 2-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245650-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Advantame anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245650173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Advantame anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADVANTAME ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M501L2WP44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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